2-Methylsulfanylbenzo[f][1,3]benzoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanylbenzo[f][1,3]benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NOS/c1-15-12-13-10-6-8-4-2-3-5-9(8)7-11(10)14-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEWTFCSFHSHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC3=CC=CC=C3C=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Methylsulfanylbenzo F 1 2 Benzoxazole and Its Derivatives
Cyclocondensation Reactions for Benzo[f]mdpi.comchemistryviews.orgbenzoxazole Core Formation
The cornerstone of synthesizing the target molecule lies in the efficient construction of the rigid and planar naphthoxazole framework. Cyclocondensation reactions are a primary approach, utilizing precursors that undergo intramolecular ring closure to form the stable oxazole (B20620) ring fused to the naphthalene (B1677914) system.
Strategic Utilization of o-Aminophenol and Related Precursors in Fused System Synthesis
The classical approach to benzoxazole (B165842) synthesis involves the condensation of an o-aminophenol with a suitable one-carbon synthon, such as a carboxylic acid, aldehyde, or orthoester. nih.govnih.govrsc.org This fundamental strategy is extended to the synthesis of the benzo[f] mdpi.comchemistryviews.orgbenzoxazole (naphtho[2,1-d]oxazole) core, where the analogous starting material is an aminonaphthol. The key precursor for this specific isomer is 2-amino-1-naphthol.
Several strategies have been developed for the synthesis of the naphtho[2,1-d]oxazole skeleton. One prominent method involves the reaction of 2-naphthol with amines, utilizing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as an oxygen source, which demonstrates excellent functional group tolerance. researchgate.net Another approach employs a diazo strategy, where (oxazol-4-yl)-substituted 2-diazo-1,3-dicarbonyl compounds undergo a Rhodium(II)-catalyzed transformation. This process results in the formation of 4-hydroxynaphtho[2,1-d]oxazole-5-carboxylic esters through a formal insertion of a metallocarbene into an aromatic C-H bond. acs.orgnih.govacs.org
Furthermore, the oxazole ring can be constructed from precursors like 1,4-naphthoquinone. A one-pot phosphonation of naphthoquinone with diarylphosphine oxides, followed by a copper-catalyzed oxidative condensation with imines, successfully yields phosphanylnaphtho[2,1-d]oxazoles. rsc.orgnih.gov These varied methods highlight the versatility of precursor selection in building the core fused system.
| Precursor(s) | Reagents/Conditions | Product | Reference(s) |
| 2-Naphthol, Amines | TEMPO | Naphtho[2,1-d]oxazoles | researchgate.net |
| (Oxazol-4-yl)-substituted 2-diazo-1,3-dicarbonyl compounds | Rh(II) catalyst | 4-Hydroxynaphtho[2,1-d]oxazole-5-carboxylates | acs.orgnih.govacs.org |
| Naphthoquinone, Diarylphosphine oxides, Imines | Cu catalyst, Methylation, Reduction | Phosphanylnaphtho[2,1-d]oxazoles | rsc.orgnih.gov |
| 2-Amino-1-naphthol, Thioamides | Triphenylbismuth dichloride | 2-Aryl/Alkyl-naphtho[2,1-d]oxazoles | beilstein-journals.org |
Incorporation of Sulfur Functionality: Direct and Indirect Thioetherification Routes
Once the naphthoxazole core is established, or during its formation, the methylsulfanyl (-SMe) group must be introduced at the C2 position. This can be achieved through direct or indirect routes.
Direct routes typically involve the cyclization of a precursor already containing the sulfur moiety. A one-pot preparation of 2-thiomethyl benzoxazoles has been reported using o-aminophenol, carbon disulfide, and a methylating agent, often facilitated by microwave heating and ultrasound irradiation. researchgate.net This approach could theoretically be adapted to 2-amino-1-naphthol to directly yield 2-methylsulfanylbenzo[f] mdpi.comchemistryviews.orgbenzoxazole.
Indirect routes involve the functionalization of a pre-formed naphthoxazole ring. One such strategy is the transition metal-free C(sp³)–H sulfenylation of arylacetamides with thiophenols, followed by a p-toluenesulfonic acid (p-TSA) promoted annulation, which yields 2-thiomethyl benzoxazoles. researchgate.net Another powerful method is the copper-catalyzed C-H activation/arylation, which has been used to form 2-aryl benzoxazoles and could be adapted for thioetherification. nih.govresearchgate.net While direct arylation with aryl halides is common, similar protocols could be envisioned using thiols or their derivatives.
A notable method for synthesizing 2-substituted benzoxazoles involves the cyclodesulfurization of thioamides with 2-aminophenols, promoted by triphenylbismuth dichloride. beilstein-journals.org By selecting a thioamide that can act as a C1 synthon and a source of the methylsulfanyl group (e.g., N-phenylmethanethioamide followed by S-methylation and cyclization), this method offers a pathway to the desired product.
| Method | Precursors | Reagents/Conditions | Product Type | Reference(s) |
| One-Pot Synthesis | o-Aminophenol, CS₂, Methylating Agent | Microwave/Ultrasound | 2-Thiomethyl benzoxazoles | researchgate.net |
| Annulation of Sulfenylated Amides | Arylacetamides, Thiophenols | 1. K₃PO₄ 2. p-TSA | 2-Thiomethyl benzoxazoles | researchgate.net |
| Cyclodesulfurization | 2-Aminophenol, Thioamides | Ph₃BiCl₂ | 2-Alkyl/Aryl benzoxazoles | beilstein-journals.org |
Catalytic Approaches in the Synthesis of Fused Benzoxazole Systems
Catalysis offers powerful tools for the synthesis of benzoxazoles, often providing milder reaction conditions, higher yields, and greater efficiency. These benefits are directly applicable to the more complex benzo[f] mdpi.comchemistryviews.orgbenzoxazole system.
Transition Metal-Catalyzed Cyclization and Cross-Coupling Methodologies
Transition metals, particularly copper and palladium, are extensively used in benzoxazole synthesis. Copper catalysts are effective for intramolecular O-arylation of o-haloanilides and for the direct arylation of benzoxazole C-H bonds with aryl iodides. nih.govresearchgate.net A copper-catalyzed method for synthesizing benzoxazoles via the hydroamination of alkynones with 2-aminophenols has also been described. nih.gov These C-H activation and cross-coupling strategies are, in principle, applicable to the naphthoxazole core for introducing various substituents.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are invaluable for functionalizing the naphthoxazole skeleton. For instance, a 4-hydroxy group on a naphtho[2,1-d]oxazole can be converted to a triflate, which then serves as a handle for Pd-catalyzed cross-coupling to introduce aryl or acetylenic groups. acs.org This demonstrates the potential for late-stage functionalization of the fused ring system.
| Catalyst System | Reaction Type | Substrates | Product | Reference(s) |
| CuI/PPh₃ | C-H Direct Arylation | Benzoxazoles, Aryl bromides | 2-Aryl benzoxazoles | nih.gov |
| Copper Catalyst | Hydroamination/Cyclization | 2-Aminophenols, Alkynones | Functionalized benzoxazoles | nih.gov |
| Pd Catalyst | Suzuki/Sonogashira Coupling | 4-Triflyloxynaphtho[2,1-d]oxazole | 4-Aryl/Alkynyl-naphtho[2,1-d]oxazoles | acs.org |
| Rh(II) Catalyst | Intramolecular C-H Insertion | Diazo compounds | 4-Hydroxynaphtho[2,1-d]oxazoles | nih.govacs.org |
Organocatalysis and Biocatalysis in Benzoxazole Construction
In recent years, organocatalysis and biocatalysis have emerged as green and sustainable alternatives to metal-based catalysis.
Organocatalysis in benzoxazole synthesis often utilizes simple organic molecules to promote the reaction. For example, imidazolium chloride has been used as a promoter for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives, proceeding under metal-free conditions. nih.gov
Biocatalysis offers an environmentally benign route using enzymes or whole organisms. A notable development is the use of Vitreoscilla hemoglobin (VHb) as a biocatalyst for the annulation reaction of phenols with amines to produce 2-substituted benzoxazoles. chemistryviews.org This reaction proceeds in water under mild conditions. Furthermore, the enzymatic pathway for the biosynthesis of the benzoxazole-containing natural product nataxazole has been elucidated. It involves an ATP-dependent adenylating enzyme and a zinc-dependent enzyme that catalyzes the final cyclization and dehydration, a process that has been harnessed for the synthesis of novel halogenated benzoxazoles. nih.gov
| Catalyst Type | Catalyst Example | Reaction | Key Features | Reference(s) |
| Organocatalyst | Imidazolium chloride | Condensation of 2-aminophenol and DMF derivatives | Metal-free, Economical | nih.gov |
| Biocatalyst | Vitreoscilla hemoglobin (VHb) | Annulation of phenols and amines | Green synthesis, Aqueous medium, Mild conditions | chemistryviews.org |
| Biocatalyst | NatL2/NatAM enzymes | Biosynthesis via ester intermediate | Enzymatic cyclization and dehydration | nih.gov |
Application of Nanocatalysts and Heterogeneous Catalytic Systems
To improve catalyst recyclability and simplify product purification, significant research has focused on heterogeneous and nanocatalytic systems. These catalysts combine the high efficiency of homogeneous catalysts with the ease of separation of heterogeneous ones.
Magnetic nanoparticles have been employed as supports for catalysts. For instance, Fe₃O₄@SiO₂-SO₃H, a magnetic solid acid nanocatalyst, has been successfully used for the condensation reaction of 2-aminophenol with aldehydes under solvent-free conditions. ajchem-a.com Another system involves a Lewis acidic ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP), which catalyzes the synthesis under solvent-free ultrasound irradiation. nih.govrsc.org These magnetic catalysts can be easily recovered using an external magnet and reused multiple times without significant loss of activity.
The use of such systems offers numerous advantages, including reduced reaction times, higher yields, operational simplicity, and adherence to the principles of green chemistry. nih.govajchem-a.com
| Catalyst System | Reaction Type | Conditions | Advantages | Reference(s) |
| Fe₃O₄@SiO₂-SO₃H | Condensation of 2-aminophenol and aldehydes | 50 °C, Solvent-free | Recyclable, High efficiency, Environmentally friendly | ajchem-a.com |
| LAIL@MNP | Condensation of 2-aminophenol and aldehydes | 70 °C, Solvent-free, Ultrasound | Recyclable, Short reaction time, Green pathway | nih.govrsc.org |
| [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄] | Condensation of 2-aminophenol and aldehydes | Water, Reflux | Recyclable, High yield, Ambient conditions | rsc.org |
Green Chemistry Principles in the Synthesis of 2-Methylsulfanylbenzo[f]mdpi.comeurekaselect.combenzoxazole
The application of green chemistry principles to the synthesis of benzoxazole derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. mdpi.comchemmethod.com These methodologies offer sustainable alternatives to traditional synthetic protocols, which often rely on harsh conditions and toxic reagents. mdpi.com
Solvent-free synthesis represents a significant advancement in green chemistry, eliminating the need for volatile and often toxic organic solvents. chemmethod.com Research has demonstrated that the condensation reaction to form the benzoxazole ring can be effectively carried out under solvent-free conditions, often facilitated by microwave irradiation. scienceandtechnology.com.vn For instance, the synthesis of 2,5-disubstituted benzoxazole derivatives has been successfully achieved by reacting 2-aminophenols with aromatic aldehydes using iodine as an oxidant under solvent-free microwave conditions, resulting in good to excellent yields (67-90%). scienceandtechnology.com.vn This approach not only simplifies the reaction setup and product purification but also aligns with the principles of preventing waste and designing safer chemical processes.
The use of aqueous media is another cornerstone of green synthetic chemistry. While specific examples for 2-methylsulfanylbenzo[f] mdpi.comeurekaselect.combenzoxazole are not detailed, the broader development of reactions in water for related heterocyclic systems highlights the potential for this eco-friendly solvent to replace conventional organic solvents, thereby reducing pollution and operational hazards. mdpi.com
Microwave and ultrasound irradiation are energy-efficient techniques that can dramatically accelerate chemical reactions, leading to shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods. eurekaselect.comresearchgate.net
Microwave-Assisted Synthesis: This technique has become a valuable tool in modern organic synthesis for its ability to provide rapid and uniform heating. eurekaselect.com The synthesis of benzoxazole derivatives via the condensation of 2-aminophenols with various reagents is well-suited for microwave assistance. researchgate.net This method often leads to significantly reduced reaction times, from several hours to just a few minutes, while providing comparable or superior yields. mdpi.com For example, a study on the synthesis of 2-arylbenzoxazoles demonstrated that microwave-assisted methods could produce the target compounds in high yields within minutes, compared to the hours required for conventional heating. mdpi.com
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. This process enhances mass transfer and can initiate or accelerate reactions. Like microwave irradiation, ultrasound has been successfully applied to the synthesis of benzoxazole derivatives, offering a green alternative that often proceeds under milder conditions and in shorter time frames. mdpi.comnih.gov
The following table summarizes the advantages of these green techniques over conventional methods for the synthesis of benzoxazole derivatives.
| Method | Typical Reaction Time | Energy Input | Key Advantages |
| Conventional Heating | Hours to days | Inefficient, slow heat transfer | Well-established protocols |
| Microwave-Assisted | Minutes to hours | Efficient, direct molecular heating | Rapid reaction rates, higher yields, cleaner products eurekaselect.com |
| Ultrasound-Assisted | Minutes to hours | High-energy cavitation effects | Enhanced reaction rates, milder conditions, improved mass transfer mdpi.com |
| Solvent-Free | Varies (often minutes with MW) | Reduced energy for solvent heating | Eliminates solvent waste, simplifies purification, lowers environmental impact chemmethod.comscienceandtechnology.com.vn |
Regioselective Functionalization and Derivatization Strategies for 2-Methylsulfanylbenzo[f]mdpi.comeurekaselect.combenzoxazole
Regioselective functionalization is key to tuning the physicochemical and biological properties of the benzoxazole scaffold. By precisely controlling the introduction of substituents at specific positions, researchers can develop derivatives with optimized characteristics for various applications.
The substituent at the C-2 position of the benzoxazole ring is a critical determinant of its biological activity. mdpi.com The 2-methylsulfanyl group serves as a versatile handle for further chemical modifications. While direct studies on the modification of the methylsulfanyl group on the specific benzo[f] mdpi.comeurekaselect.combenzoxazole core are limited, general synthetic strategies for 2-substituted benzoxazoles are well-established. These typically involve the cyclocondensation of an appropriate ortho-aminophenol precursor with a reagent that provides the C-2 substituent. The methylsulfanyl group can be introduced using reagents like S-methylisothioamide hydroiodides. researchgate.net Subsequent oxidation of the sulfur atom to sulfoxide (B87167) or sulfone, or its displacement with nucleophiles, represents potential pathways for derivatization, allowing for the introduction of a wide range of functional groups to modulate the molecule's properties.
In addition to the C-2 position, substitutions on the fused aromatic rings significantly influence the properties of benzoxazole derivatives. mdpi.com For the benzo[f] mdpi.comeurekaselect.combenzoxazole system, this involves the functionalization of the naphthyl-like ring structure. Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer powerful tools for the regioselective introduction of substituents. For instance, iridium-catalyzed C-H borylation has been used for the regioselective functionalization of related heterocyclic systems like 2,1,3-benzothiadiazole. nih.gov This strategy allows for the installation of a versatile boronic ester handle, which can then participate in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, alkyl, or alkynyl groups at specific positions on the benzene (B151609) ring system. Such precise control is essential for structure-activity relationship (SAR) studies. mdpi.com
Post-synthetic modification is a powerful strategy for generating libraries of structurally diverse compounds from a common core scaffold. nih.gov Starting with a functionalized 2-methylsulfanylbenzo[f] mdpi.comeurekaselect.combenzoxazole, various reactions can be employed to diversify the structure for biological screening or materials science applications.
Key diversification strategies include:
Cross-Coupling Reactions: As mentioned, functional groups like halides or boronic esters installed on the aromatic backbone can be used in palladium-catalyzed cross-coupling reactions to append a wide range of substituents.
Fusion of Additional Rings: The core scaffold can be elaborated by fusing additional heterocyclic rings, a common strategy in drug discovery to explore new chemical space and create more complex, rigid structures. nih.gov Examples from related fields include the synthesis of pyrrole-fused dibenzoxazepines or the fusion of triazole rings to benzodiazepine scaffolds, demonstrating the feasibility of creating novel polycyclic systems. beilstein-journals.orgscielo.br
Multicomponent Reactions: Employing the benzoxazole core in multicomponent reactions allows for the rapid assembly of complex molecules in a single step, introducing multiple points of diversity. nih.gov
These advanced diversification strategies enable the creation of large libraries of novel benzo[f] mdpi.comeurekaselect.combenzoxazole derivatives, facilitating the discovery of new lead compounds for pharmaceutical development and novel materials with unique photophysical properties. nih.gov
Rearrangement Reactions and Their Utility in Benzo[f]rsc.orgrsc.orgbenzoxazole Synthesis
Rearrangement reactions are powerful tools in organic synthesis, enabling the transformation of one molecular skeleton into another, often leading to the formation of complex structures from simpler precursors. In the context of benzoxazole and its fused analogues like benzo[f] rsc.orgrsc.orgbenzoxazole (also known as naphtho[2,1-d]oxazole), these reactions can provide unique pathways to the core heterocyclic system.
While literature specifically detailing rearrangement-based syntheses of 2-methylsulfanylbenzo[f] rsc.orgrsc.orgbenzoxazole is limited, the principles can be drawn from related systems. One notable example involves an unusual rearrangement of a 1,8-disubstituted naphthalene derivative. The significant steric strain between nitro and carboxylic acid groups in an 8-nitro-1-naphthoic acid derivative can disrupt the aromaticity of the naphthalene core under mild conditions, ultimately leading to the formation of a naphthoxazole structure through a series of intermediates nih.gov. This highlights how intramolecular strain can be a driving force for complex rearrangements that build the desired heterocyclic ring.
Another relevant class of transformations is the Cornforth rearrangement, which is a well-established reaction for 4-acyloxazoles. This reaction involves a thermal pericyclic ring opening to a nitrile ylide intermediate, which then undergoes electrocyclization to form an isomeric oxazole wikipedia.org. Although this is a rearrangement of an existing oxazole ring rather than a method to form it from an acyclic precursor, it demonstrates the utility of pericyclic reactions and reactive intermediates in modifying oxazole scaffolds. The applicability of such a rearrangement to the more complex benzo[f] rsc.orgrsc.orgbenzoxazole system would depend on the stability of the required intermediates.
The Beckmann rearrangement, which converts an oxime to an amide, has also been adapted for benzoxazole synthesis. In a relevant example, ortho-hydroxyaryl N-H ketimines are converted to an N-Cl imine intermediate. This intermediate can then undergo a NaOCl-mediated Beckmann-type rearrangement to furnish 2-substituted benzoxazoles. This strategy showcases the utility of classic name reactions in novel synthetic routes to this important heterocyclic core.
| Rearrangement Type | Precursor Example | Product Type | Key Feature |
| Strain-Induced Rearrangement | 8-Nitro-1-naphthoic acid derivative | Naphthoxazole | Steric strain drives the disruption of aromaticity and subsequent ring formation nih.gov. |
| Cornforth Rearrangement | 4-Acyloxazole | Isomeric Oxazole | Involves a nitrile ylide intermediate via a thermal pericyclic ring-opening wikipedia.org. |
| Beckmann-Type Rearrangement | ortho-Hydroxyaryl N-H ketimine | 2-Substituted Benzoxazole | Proceeds through an N-Cl imine intermediate to form the benzoxazole ring. |
One-Pot and Multicomponent Reaction Strategies for Enhanced Synthetic Efficiency
To improve synthetic efficiency, reduce waste, and simplify experimental procedures, chemists are increasingly turning to one-pot and multicomponent reactions (MCRs). These strategies combine multiple reaction steps into a single operation without isolating intermediates, thereby saving time, reagents, and solvents.
The synthesis of the benzo[f] rsc.orgrsc.orgbenzoxazole (naphthoxazole) core has been achieved through such elegant approaches. For instance, a one-pot method has been developed for the synthesis of phosphanylnaphtho[2,1-d]oxazoles. This process involves the phosphonation of a naphthoquinone, followed by a copper-catalyzed oxidative condensation with imines, methylation, and subsequent reduction, all performed sequentially in a single vessel rsc.orgnih.gov. This strategy provides a facile and convenient protocol for accessing complex, functionalized naphthoxazoles that can serve as valuable ligands in catalysis rsc.orgnih.gov.
Multicomponent reactions, a subset of one-pot processes where three or more reactants combine to form a single product, are particularly powerful for rapidly building molecular complexity. A chemoselective, three-component annulation reaction has been reported for the construction of naphthoxazoles, enabling applications such as the selective labeling of proline in peptides rsc.org. Such methods are highly valued for their convergence and atom economy.
While a direct one-pot synthesis for 2-methylsulfanylbenzo[f] rsc.orgrsc.orgbenzoxazole is not prominently reported, a plausible route can be envisioned based on established benzoxazole chemistry. A potential one-pot strategy could involve the reaction of 1-amino-2-naphthol with an isothiocyanate. This would form a thiourea intermediate, which could then undergo an intramolecular cyclodesulfurization to yield a 2-aminonaphthoxazole derivative researchgate.net. A subsequent step, potentially within the same pot, could involve diazotization and substitution to install the methylsulfanyl group.
The table below summarizes a one-pot synthesis for naphthoxazole derivatives, illustrating the efficiency of the approach.
Table 2: One-Pot Synthesis of Phosphorylnaphth[2,1-d]oxazoles rsc.orgnih.gov
| Step | Reaction | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Phosphonation | Naphthoquinone, Diaryl(alkyl)phosphine oxides | Addition of phosphonyl group to the naphthoquinone core |
| 2 | Oxidative Condensation | Imines, Copper catalyst | Formation of the oxazole ring |
These advanced synthetic methodologies, while not always documented for the specific target compound 2-methylsulfanylbenzo[f] rsc.orgrsc.orgbenzoxazole, provide a robust framework and a set of powerful tools for the construction of the core naphthoxazole ring system and its derivatives with high efficiency and elegance.
Reaction Mechanisms and Chemical Transformations of 2 Methylsulfanylbenzo F 1 2 Benzoxazole
Detailed Mechanistic Investigations of Core Cyclization and Thioether Bond Formation
The synthesis of the 2-methylsulfanylbenzo[f] nih.govresearchgate.netbenzoxazole (B165842) core structure is a multi-step process that hinges on the formation of the oxazole (B20620) ring and the subsequent introduction of the thioether bond. The most established route involves the cyclization of an aminonaphthol precursor followed by functionalization at the 2-position.
Core Cyclization: The formation of the benzo[f] nih.govresearchgate.netbenzoxazole (also known as naphtho[2,1-d]oxazole) skeleton typically begins with the condensation of 2-amino-1-naphthol with a suitable one-carbon electrophile. One of the most common reagents for introducing the C2-sulfur functionality is carbon disulfide (CS₂).
The mechanism proceeds as follows:
Nucleophilic Attack: The primary amino group of 2-amino-1-naphthol acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide.
Dithiocarbamate Formation: This initial attack, often facilitated by a base, leads to the formation of a dithiocarbamate intermediate.
Intramolecular Cyclization: The adjacent hydroxyl group on the naphthalene (B1677914) ring then attacks the newly formed dithiocarbamate. This intramolecular cyclization is the key ring-closing step.
Dehydration and Tautomerization: Subsequent elimination of a molecule of hydrogen sulfide (H₂S) and tautomerization yields the stable aromatic naphtho[2,1-d]oxazole-2-thiol.
This reaction is analogous to the well-documented formation of dithiocarbamates from primary and secondary amines with CS₂. researchgate.net
Thioether Bond Formation: Once the naphtho[2,1-d]oxazole-2-thiol is formed, the thioether bond is created via S-alkylation. This is a standard nucleophilic substitution (Sₙ2) reaction.
Deprotonation: The thiol proton is acidic and is readily removed by a base (e.g., potassium carbonate, sodium hydroxide) to generate a highly nucleophilic thiolate anion.
Alkylation: The thiolate anion then attacks an alkylating agent, such as methyl iodide or dimethyl sulfate, displacing the leaving group (e.g., iodide) to form the final 2-methylsulfanylbenzo[f] nih.govresearchgate.netbenzoxazole product.
Alternative strategies for thioether formation, such as metal-catalyzed thiolation, have also been developed, offering different substrate scopes and reaction conditions. acsgcipr.org For instance, copper-catalyzed systems have been employed for the formation of aryl thioethers from aryl alcohols and disulfides, proceeding through a proposed oxidative C-C bond cleavage and decarboxylative thioetherification mechanism. nih.govresearchgate.net
| Step | Reactants | Key Intermediate | Reaction Type |
|---|---|---|---|
| Core Cyclization | 2-Amino-1-naphthol, Carbon Disulfide, Base | Dithiocarbamate | Nucleophilic Addition / Intramolecular Cyclization |
| Thioether Formation | Naphtho[2,1-d]oxazole-2-thiol, Methylating Agent (e.g., CH₃I), Base | Thiolate Anion | Sₙ2 Alkylation |
Electrophilic Substitution Patterns and Reactivity on the Benzo[f]nih.govresearchgate.netbenzoxazole System
The benzo[f] nih.govresearchgate.netbenzoxazole ring system is an extended aromatic structure, and its reactivity in electrophilic aromatic substitution (SₑAr) is influenced by the directing effects of the fused oxazole ring and the substituents. The naphthalene moiety is generally more reactive towards electrophiles than benzene (B151609).
For the benzo[f] nih.govresearchgate.netbenzoxazole system, electrophilic attack is predicted to occur on the naphthalene rings, away from the deactivating influence of the heterocyclic nitrogen. The precise position of substitution (on either the ring containing the oxygen and nitrogen atoms or the other fused benzene ring) would depend on a combination of electronic and steric factors. The methylsulfanyl group at the C2 position is not directly attached to the naphthalene system and thus exerts its electronic influence primarily through the heteroatoms, which is likely to be minimal on the SₑAr reactivity of the naphthyl rings.
Nucleophilic Reactivity and Transformations Involving the Methylsulfanyl Group
The 2-position of the benzoxazole ring system is electron-deficient due to the adjacent electronegative oxygen and nitrogen atoms. This electronic characteristic makes the methylsulfanyl group a competent leaving group in nucleophilic aromatic substitution (SₙAr) reactions.
A variety of nucleophiles can displace the methylthio group, providing a versatile method for introducing new functionalities at the 2-position. This transformation is highly valuable for the synthesis of diverse derivatives.
Mechanism of SₙAr:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient C2 carbon atom.
Meisenheimer Complex Formation: This attack breaks the aromaticity of the oxazole ring and forms a tetrahedral intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance involving the heteroatoms.
Leaving Group Departure: The methylthiolate anion (CH₃S⁻) is expelled, and the aromaticity of the oxazole ring is restored, yielding the 2-substituted product.
Common nucleophiles used in these reactions include amines, alkoxides, and other sulfur nucleophiles. For example, reacting 2-methylsulfanylbenzo[f] nih.govresearchgate.netbenzoxazole with a secondary amine like piperidine or morpholine would be expected to yield the corresponding 2-amino derivative.
Exploration of Tautomerism and Isomerization Pathways
The aromatic nature of 2-methylsulfanylbenzo[f] nih.govresearchgate.netbenzoxazole makes it a stable molecule, and it does not exhibit significant tautomerism in its ground state. However, its precursor, naphtho[2,1-d]oxazole-2-thiol , exists in a dynamic equilibrium between two tautomeric forms: the thiol and the thione.
Thiol Form: The aromatic form where the proton is attached to the exocyclic sulfur atom (-SH).
Thione Form: The keto-like form where the proton is attached to the ring nitrogen atom, and there is a carbon-sulfur double bond (C=S).
This thione-thiol tautomerism is a critical consideration in its synthesis and reactivity. The equilibrium can be influenced by factors such as solvent polarity and pH. The alkylation reaction described in section 3.1 occurs on the thiol tautomer (or its conjugate base, the thiolate), leading exclusively to the S-alkylated product rather than an N-alkylated product.
Isomerization of the core ring system, such as a ring contraction or expansion, would require high-energy conditions and is not a commonly observed pathway for this stable heterocyclic system under normal conditions.
Oxidation and Reduction Chemistry of the Sulfur and Heterocyclic Moieties
The sulfur atom and the heterocyclic ring of 2-methylsulfanylbenzo[f] nih.govresearchgate.netbenzoxazole are both susceptible to redox reactions.
Oxidation: The sulfur atom of the methylsulfanyl group is readily oxidized.
Sulfoxide (B87167) Formation: Treatment with a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), at controlled temperatures typically yields the corresponding 2-methylsulfinylbenzo[f] nih.govresearchgate.netbenzoxazole .
Sulfone Formation: Using a stronger oxidizing agent or an excess of the oxidant leads to further oxidation to the 2-methylsulfonylbenzo[f] nih.govresearchgate.netbenzoxazole .
The oxidation state of the sulfur atom significantly alters the electronic properties of the molecule. The sulfoxide and, particularly, the sulfone groups are strongly electron-withdrawing. This makes the 2-methylsulfonyl group an excellent leaving group in nucleophilic substitution reactions, often showing much higher reactivity than the parent methylsulfanyl compound.
Reduction: The aromatic naphthoxazole ring system is generally resistant to reduction. Catalytic hydrogenation under forcing conditions (high pressure and temperature) could potentially reduce the naphthalene rings, but this would disrupt the aromatic system. Selective reduction of the oxazole ring while preserving the naphthalene moiety is challenging and not a commonly employed transformation.
| Reaction Type | Reagent(s) | Product | Key Transformation |
|---|---|---|---|
| Sulfur Oxidation (to Sulfoxide) | H₂O₂, m-CPBA (1 equiv.) | 2-Methylsulfinylbenzo[f] nih.govresearchgate.netbenzoxazole | -S-CH₃ → -S(O)-CH₃ |
| Sulfur Oxidation (to Sulfone) | m-CPBA (>2 equiv.), KMnO₄ | 2-Methylsulfonylbenzo[f] nih.govresearchgate.netbenzoxazole | -S-CH₃ → -S(O)₂-CH₃ |
| Ring Reduction | H₂/Pd, High Pressure/Temp | Reduced Naphthalene Derivatives | Loss of aromaticity in the carbocyclic rings |
Advanced Spectroscopic and Structural Elucidation of 2 Methylsulfanylbenzo F 1 2 Benzoxazole Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.
1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, NOESY) NMR Techniques
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the types and numbers of protons and carbons in a molecule. For 2-Methylsulfanylbenzo[f] researchgate.netmdpi.combenzoxazole (B165842), the ¹H NMR spectrum would be expected to show signals corresponding to the protons of the methylsulfanyl group and the aromatic protons on the naphthoxazole core. The ¹³C NMR spectrum would complement this by showing distinct signals for the methyl carbon and the carbons of the fused aromatic system. mdpi.com
Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing correlations between nuclei. researchgate.net
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms. This would be used to map the proton-proton connectivities within the aromatic rings of the benzo[f] researchgate.netmdpi.combenzoxazole core.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary carbons and piecing together the entire carbon skeleton, for instance, by correlating the methyl protons to the carbon atom at the 2-position of the oxazole (B20620) ring. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, which helps in determining the stereochemistry and conformation of the molecule.
For derivatives containing fluorine, ¹⁹F NMR would be an essential additional 1D experiment to characterize the environment of the fluorine atoms. mdpi.com
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Methylsulfanylbenzo[f] researchgate.netmdpi.combenzoxazole
| Atom | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Key HMBC Correlations |
| S-CH₃ | ~2.7 | ~15 | C-2 |
| C-2 | - | ~168 | S-CH₃ protons |
| Aromatic H | ~7.5 - 8.5 | - | Adjacent and distant carbons |
| Aromatic C | - | ~110 - 152 | Aromatic protons |
Note: These are estimated values based on analogous benzoxazole structures. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Dynamic NMR for Conformational Analysis and Rotational Barriers
Dynamic NMR (DNMR) is a specialized set of NMR techniques used to study chemical processes that occur on the NMR timescale, such as conformational changes and restricted bond rotations. For 2-Methylsulfanylbenzo[f] researchgate.netmdpi.combenzoxazole derivatives, DNMR can be employed to investigate the rotational barrier around the C2-S bond.
At low temperatures, the rotation around this bond may be slow enough to result in distinct NMR signals for different conformations (rotamers). As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. By analyzing the changes in the NMR lineshape over a range of temperatures, it is possible to calculate the thermodynamic parameters for the rotational process, including the activation energy (ΔG‡), which quantifies the rotational barrier. This information provides valuable insight into the molecule's flexibility and conformational preferences in solution.
Mass Spectrometry (MS) for Precise Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of the parent ion. For a derivative of 2-Methylsulfanylbenzo[f] researchgate.netmdpi.combenzoxazole, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated mass for the proposed formula. This is a critical step in confirming the identity of a newly synthesized compound. beilstein-journals.org
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Complex Derivatives
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID) or other methods. The resulting fragment ions (product ions) are then analyzed by a second mass analyzer. miamioh.edu This process provides detailed structural information by revealing the compound's fragmentation pathways. nih.gov
For 2-Methylsulfanylbenzo[f] researchgate.netmdpi.combenzoxazole, the MS/MS spectrum would likely show characteristic fragmentation patterns. nih.gov Common fragmentation pathways for such benzoxazole derivatives could include:
Loss of the methyl radical (•CH₃) from the methylsulfanyl group.
Cleavage of the entire methylsulfanyl group (•SCH₃).
Fragmentation of the oxazole ring, often involving the loss of neutral molecules like CO or HCN.
Rupture of the fused naphthoxazole core, leading to a series of smaller aromatic fragment ions.
By analyzing these fragmentation patterns, chemists can confirm the connectivity of the molecule and identify the positions of various substituents in complex derivatives.
Table 2: Plausible Mass Spectrometry Fragments for 2-Methylsulfanylbenzo[f] researchgate.netmdpi.combenzoxazole
| Fragment Ion | Proposed Loss | Description |
| [M - CH₃]⁺ | Loss of a methyl radical | Cleavage of the S-CH₃ bond |
| [M - SCH₃]⁺ | Loss of a methylsulfanyl radical | Cleavage of the C-S bond |
| [M - CO]⁺ | Loss of carbon monoxide | Fragmentation of the oxazole ring |
| [M - HCN]⁺ | Loss of hydrogen cyanide | Fragmentation of the oxazole ring |
Note: 'M' represents the molecular ion. The observed fragments depend on the ionization method and collision energy.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in a compound. researchgate.net Both IR and Raman spectra provide a unique "fingerprint" for a molecule, although their selection rules differ, often providing complementary information. nih.govnih.gov
For 2-Methylsulfanylbenzo[f] researchgate.netmdpi.combenzoxazole, the spectra would display characteristic bands corresponding to the vibrations of its structural components:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H stretching: From the methyl group, expected around 2950-2850 cm⁻¹.
C=N stretching: The imine bond within the oxazole ring would give a characteristic band in the 1650-1550 cm⁻¹ region.
C=C stretching: Vibrations from the fused aromatic rings appear in the 1600-1450 cm⁻¹ range.
C-O stretching: The ether-like C-O bond in the oxazole ring typically shows a strong band around 1250-1050 cm⁻¹. researchgate.net
C-S stretching: This vibration usually gives rise to a weak band in the 700-600 cm⁻¹ region.
Out-of-plane C-H bending: Strong bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Theoretical calculations using methods like Density Functional Theory (DFT) are often used in conjunction with experimental data to achieve a more precise assignment of the observed vibrational modes. researchgate.netresearchgate.net
Table 3: Characteristic Vibrational Frequencies for 2-Methylsulfanylbenzo[f] researchgate.netmdpi.combenzoxazole
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H stretch | 2950 - 2850 | Medium-Weak |
| C=N stretch (oxazole) | 1650 - 1550 | Medium-Strong |
| Aromatic C=C stretch | 1600 - 1450 | Variable |
| C-O stretch (oxazole) | 1250 - 1050 | Strong |
| C-S stretch | 700 - 600 | Weak |
Note: These are general ranges and can be influenced by the specific molecular structure and its environment.
Identification of Characteristic Vibrational Modes and Structural Features
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups and characteristic vibrations within a molecule. For benzoxazole derivatives, specific spectral regions correspond to the vibrations of the fused ring system and its substituents.
In a related compound, 2-{(E)-2-[4-(Methylsulfanyl)phenyl]ethenyl}-1,3-benzoxazole, several key vibrational modes have been identified. The IR spectrum shows characteristic bands for aromatic C-H stretching (νAr─H) around 3064 cm⁻¹, C=N stretching (νC═N) of the oxazole ring at 1639 cm⁻¹, and various vibrations corresponding to the aromatic framework between 1590 and 1453 cm⁻¹. The presence of the methylsulfanyl group is confirmed by a C-H vibration in the methyl group at 2920 cm⁻¹ nih.gov. Other benzoxazole derivatives also show a characteristic C=N stretching band in the range of 1608-1644 cm⁻¹ . These vibrational signatures are crucial for confirming the molecular structure and understanding the electronic distribution within the benzoxazole core.
| Vibrational Mode | Compound | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | 2-{(E)-2-[4-(Methylsulfanyl)phenyl]ethenyl}-1,3-benzoxazole | 3064 | nih.gov |
| C-H Stretch (Methyl) | 2-{(E)-2-[4-(Methylsulfanyl)phenyl]ethenyl}-1,3-benzoxazole | 2920 | nih.gov |
| C=N Stretch | 2-{(E)-2-[4-(Methylsulfanyl)phenyl]ethenyl}-1,3-benzoxazole | 1639 | nih.gov |
| C=N Stretch | 2-(2-hydroxynaphthale-1-yl) benzoxazole | 1644 | |
| Aromatic Framework | 2-{(E)-2-[4-(Methylsulfanyl)phenyl]ethenyl}-1,3-benzoxazole | 1453-1590 | nih.gov |
X-ray Crystallography for Definitive Solid-State Structure Determination
For instance, the crystal structure of methyl 1,3-benzoxazole-2-carboxylate shows an almost planar molecule. The N1—C1 bond of the oxazole ring is significantly shorter [1.293 (2) Å] than other bonds within the ring, indicating a distinct double-bond character iucr.orgnih.gov. In another derivative, 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone, the dihedral angle between the benzoxazole and phenyl rings is a mere 9.91 (9)°, highlighting a relatively planar conformation nih.gov. These precise measurements are fundamental to understanding the molecule's geometry and how it influences its packing and electronic properties.
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|
| Methyl 1,3-benzoxazole-2-carboxylate | Monoclinic | P2₁ | N1—C1 bond length: 1.293 (2) Å | iucr.orgnih.gov |
| 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone | Orthorhombic | Pca2₁ | Dihedral angle between rings: 9.91 (9)° | nih.gov |
| 2-(methoxycarbonylmethylthio)benzo[d]oxazole | Monoclinic | P2₁/c | Intramolecular S···O distance: 3.294 (4) Å | nih.gov |
Analysis of Crystal Packing, Hydrogen Bonding, and Intermolecular Interactions
The supramolecular assembly of molecules in a crystal is dictated by a network of non-covalent interactions, including hydrogen bonding, π–π stacking, and van der Waals forces. In benzoxazole derivatives, these interactions play a crucial role in stabilizing the crystal lattice.
The crystal structure of methyl 1,3-benzoxazole-2-carboxylate is characterized by a flattened herringbone arrangement where molecules are linked by π–π interactions, with a centroid-to-centroid distance of 3.6640 (11) Å iucr.orgnih.gov. The packing is further stabilized by strong C—H···N and weak C—H···O hydrogen bonds iucr.orgnih.gov. Similarly, in 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone, molecules are linked by C—H···N interactions, and the structure is stabilized by π–π interactions with a centroid-to-centroid distance of 3.8048 (10) Å nih.gov.
A Hirshfeld surface analysis of 2-(methoxycarbonylmethylthio)benzo[d]oxazole quantified the contributions of various intermolecular contacts to the crystal packing. The most significant contributions arise from H···H (33.2%), H···O/O···H (19.9%), and H···C/C···H (17.8%) interactions, indicating that van der Waals forces and hydrogen bonding are the dominant forces in the crystal packing nih.gov. These interactions collectively determine the solid-state architecture and can influence the material's bulk properties.
Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy for Photophysical Properties
Electronic spectroscopy provides valuable information on the electronic transitions within a molecule and its subsequent relaxation pathways, which are the basis of its photophysical properties. Benzoxazole derivatives are known for their interesting absorption and emission characteristics, often absorbing in the UV-A (320-400 nm) and UV-B (290-320 nm) regions scielo.br.
Studies on 2-(2'-hydroxyphenyl)benzoxazole derivatives show maximum absorption wavelengths (λmax) ranging from 336 to 374 nm scielo.brsemanticscholar.org. For example, in ethanol, one derivative exhibited a λmax at 336 nm scielo.br. These compounds are effective at absorbing high-energy UV radiation and dissipating it, a property that makes them potential organic UV filters scielo.brsemanticscholar.org.
Many benzoxazole derivatives are also fluorescent. For instance, 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole in acetonitrile shows an absorption maximum at 300 nm and a fluorescence emission maximum at 359 nm, resulting in a significant Stokes shift of 59 nm mdpi.com. Similarly, new fluorophores containing a 2,1,3-benzoxadiazole unit displayed absorption maxima around 419 nm with strong, solvent-dependent fluorescence frontiersin.orgresearchgate.net. The electronic nature of the substituents on the benzoxazole core can dramatically influence the photophysical properties, including the fluorescence quantum yield and emission wavelength semanticscholar.orgnih.gov.
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Reference |
|---|---|---|---|---|---|
| 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | Acetonitrile | 300 | 359 | 59 | mdpi.com |
| 2-(2'-hydroxyphenyl)benzoxazole derivative 1 | Ethanol | 336 | N/A | N/A | scielo.br |
| 2-(2'-hydroxyphenyl)benzoxazole derivative 2 | MCT | 374 | N/A | N/A | semanticscholar.org |
| 2,1,3-Benzoxadiazole derivative | Solution | ~419 | Bluish-green region | ~3779 cm⁻¹ | frontiersin.orgresearchgate.net |
Computational and Theoretical Chemistry Approaches for 2 Methylsulfanylbenzo F 1 2 Benzoxazole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and properties of organic molecules. DFT calculations can provide valuable information about the geometry, vibrational frequencies, thermochemical properties, and reactivity of 2-Methylsulfanylbenzo[f] nih.govnih.govbenzoxazole (B165842).
Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule. For benzoxazole derivatives, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to obtain optimized geometries. researchgate.net The planarity of the benzoxazole ring system is a key feature that can be confirmed through these calculations. researchgate.net
Vibrational frequency analysis, performed on the optimized geometry, serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. researchgate.net These predicted spectra can be compared with experimental data to aid in the assignment of vibrational modes. researchgate.net
Thermochemical properties, such as the standard molar enthalpies of formation, can also be calculated. For instance, a computational study on 2-methylbenzoxazole and 2,5-dimethylbenzoxazole using the G3(MP2)//B3LYP level of theory showed good agreement between calculated and experimental gas-phase enthalpies of formation. researchgate.net Similar calculations for 2-Methylsulfanylbenzo[f] nih.govnih.govbenzoxazole would provide crucial data on its thermodynamic stability. researchgate.net
Table 1: Representative Thermochemical Data for Related Benzoxazole Compounds
| Compound | Method | Calculated Property | Value |
| 2-Methylbenzoxazole | G3(MP2)//B3LYP | Gas-Phase Enthalpy of Formation (kJ/mol) | -27.2 ± 2.3 researchgate.net |
| 2,5-Dimethylbenzoxazole | G3(MP2)//B3LYP | Gas-Phase Enthalpy of Formation (kJ/mol) | -67.5 ± 2.5 researchgate.net |
This table presents data for related compounds to illustrate the type of information obtained from thermochemical calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. wikipedia.orgscribd.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. libretexts.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov For 2-Methylsulfanylbenzo[f] nih.govnih.govbenzoxazole, the distribution of the HOMO and LUMO would reveal the most likely sites for electrophilic and nucleophilic attack, respectively.
The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution in a molecule. nih.govresearchgate.net The ESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.gov For a related compound, 2,1,3-benzoxadiazole, the ESP surface has been used to identify the most active centers in the molecule. researchgate.netresearchgate.net A similar analysis for 2-Methylsulfanylbenzo[f] nih.govnih.govbenzoxazole would highlight the electronegative regions around the oxygen and nitrogen atoms and potentially the sulfur atom, indicating their roles in intermolecular interactions. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzoxazole Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These are hypothetical values to demonstrate the output of FMO analysis.
Quantum chemical calculations can accurately predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. mdpi.com By comparing the calculated chemical shifts with experimental data, the structure of a molecule can be confirmed. mdpi.com For benzazole derivatives, the ¹³C NMR chemical shifts have been shown to be sensitive to the electronic environment of the carbon atoms. mdpi.com
As mentioned earlier, vibrational frequency analysis yields predicted IR frequencies. researchgate.net These calculated frequencies are often scaled to better match experimental values. researchgate.net The predicted IR spectrum can be a valuable tool for identifying the characteristic functional groups present in 2-Methylsulfanylbenzo[f] nih.govnih.govbenzoxazole.
Table 3: Example of Predicted vs. Experimental Spectroscopic Data
| Parameter | Calculation Method | Predicted Value | Experimental Value |
| ¹³C NMR Chemical Shift (C=N) | GIAO | 155 ppm | 152 ppm |
| IR Frequency (C=N stretch) | B3LYP/6-31G* | 1650 cm⁻¹ | 1635 cm⁻¹ |
This table contains representative data to illustrate the comparison between calculated and experimental spectroscopic parameters.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov MD simulations can be employed to explore the conformational space of flexible molecules and to investigate the effects of the solvent on molecular properties. nih.govnih.gov For a molecule like 2-Methylsulfanylbenzo[f] nih.govnih.govbenzoxazole, MD simulations could be used to study the orientation and dynamics of the methylsulfanyl group.
Solvent effects can significantly influence the properties and reactivity of a molecule. nih.gov MD simulations can explicitly model the solvent molecules, providing a detailed picture of the solute-solvent interactions. Alternatively, implicit solvent models can be used in quantum chemical calculations to account for the bulk effects of the solvent. researchgate.net
Computational Modeling of Reaction Pathways and Transition State Characterization
Computational methods can be used to model chemical reactions, providing insights into reaction mechanisms and kinetics. By calculating the potential energy surface for a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction pathway. mdpi.com The energy of the transition state determines the activation energy of the reaction.
For 2-Methylsulfanylbenzo[f] nih.govnih.govbenzoxazole, computational modeling could be used to investigate various reactions, such as oxidation of the sulfur atom or electrophilic substitution on the aromatic rings. These calculations would provide valuable information for understanding the chemical behavior of the molecule.
Quantitative Structure-Property Relationship (QSPR) Studies for Intrinsic Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. researchgate.net These studies involve calculating a set of molecular descriptors that encode information about the molecule's structure, and then using statistical methods to correlate these descriptors with a particular property.
For a series of benzoxazole derivatives, QSPR models could be developed to predict properties such as solubility, boiling point, or chromatographic retention times. These models can be useful for screening new compounds and for understanding the factors that influence a particular property.
Research on 2-Methylsulfanylbenzo[f] mdpi.comresearchgate.netbenzoxazole Remains Undisclosed in Public Domain
Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the specific chemical compound 2-Methylsulfanylbenzo[f] mdpi.comresearchgate.netbenzoxazole and its applications are not publicly available.
The inquiry into the advanced applications and future research directions of 2-Methylsulfanylbenzo[f] mdpi.comresearchgate.netbenzoxazole across various fields of chemical science did not yield specific data related to this particular molecule. The outlined areas of investigation included its potential role in advanced functional materials, its use as a building block in complex organic synthesis, its applications in catalysis and ligand design, and the exploration of its photophysical properties for sensing and imaging technologies.
While the broader family of benzoxazoles is known for its diverse applications in materials science and medicinal chemistry, information pinpointing the synthesis, properties, and specific uses of the 2-methylsulfanyl derivative of benzo[f] mdpi.comresearchgate.netbenzoxazole is absent from the accessible scientific record. Consequently, a detailed article focusing solely on this compound as per the requested structure cannot be generated at this time.
Further research and publication in peer-reviewed scientific journals are required to elucidate the chemical behavior and potential applications of 2-Methylsulfanylbenzo[f] mdpi.comresearchgate.netbenzoxazole. Until such information becomes publicly available, a comprehensive and scientifically accurate article on this specific compound cannot be provided.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2-Methylsulfanylbenzo[f][1,3]benzoxazole, and how can reaction conditions be optimized?
- Methodology : Solvent-free reductive amination is widely used. For example, intermediate 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives are synthesized via grinding with aldehydes and sodium borohydride/boric acid, achieving high yields under ambient conditions . Optimization includes monitoring reaction progress via TLC (chloroform:methanol, 7:3 ratio) and recrystallization in ethanol for purification.
- Key Considerations : Reaction time (20–30 minutes) and stoichiometric ratios (1:1 aldehyde:amine) are critical. Alternative methods using nano-TiCl₄·SiO₂ catalysts for imine oxidation may enhance efficiency but require specialized catalysts .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Standard Protocols :
- Structural Confirmation : ¹H/¹³C NMR for substituent identification (e.g., methylsulfanyl group at ~2.5 ppm in ¹H NMR) .
- Purity Assessment : TLC (chloroform:methanol) and elemental analysis (±0.4% for C, H, N) .
- Functional Groups : FT-IR for detecting C=S (~650 cm⁻¹) and benzoxazole ring vibrations (~1600 cm⁻¹) .
Q. How is the antifungal activity of this compound evaluated, and what are common benchmarks?
- Testing Framework : Broth microdilution (CLSI guidelines) against Candida spp. and Aspergillus spp. MIC values <50 µg/mL are considered potent. For example, chlorophenyl-substituted benzoxazoles show MICs of 12.5–25 µg/mL against C. albicans .
- Controls : Fluconazole (MIC ~1–2 µg/mL) as a reference, with activity comparisons based on substituent effects (e.g., electron-withdrawing groups enhance potency) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?
- SAR Insights :
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -Cl) at the phenyl ring increase antifungal activity by 3–5× compared to electron-donating groups (-OCH₃) .
- Heterocycle Fusion : Adding oxadiazole or triazole moieties improves solubility and target binding (e.g., pyridinyl-oxadiazole hybrids show IC₅₀ ~8 µM in VEGFR-2 inhibition) .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
- Case Study : Discrepancies in MIC values may arise from assay conditions (e.g., pH, inoculum size). Standardizing protocols (CLSI M27/M38) and using isogenic fungal strains reduce variability .
- Statistical Validation : Multi-center replication studies and meta-analyses to confirm trends (e.g., chlorophenyl derivatives consistently outperform nitro-substituted analogs) .
Q. How do computational methods like DFT and molecular dynamics enhance understanding of this compound reactivity?
- DFT Applications :
- Electronic Properties : HOMO-LUMO gaps (~4.5 eV) predict nucleophilic attack sites .
- Vibrational Analysis : Matches experimental FT-IR spectra for tautomer identification (e.g., thione vs. thiol forms) .
Methodological Challenges
Q. What are the limitations of current synthetic methods for this compound, and how can they be addressed?
- Limitations :
- Low Yields : Multi-step reactions (e.g., imine formation followed by cyclization) often yield <50% .
- Scalability : Solvent-free methods are lab-friendly but challenging for industrial-scale production.
- Innovations : Flow chemistry or microwave-assisted synthesis to reduce steps and improve yields (>80%) .
Q. How can green chemistry principles be applied to the synthesis of this compound derivatives?
- Eco-Friendly Approaches :
- Catalysts : Nano-TiCl₄·SiO₂ reduces waste and reaction time (2 hours vs. 12 hours conventional) .
- Solvents : Deep eutectic solvents (choline chloride/urea) replace toxic DMF in ultrasound-assisted synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
